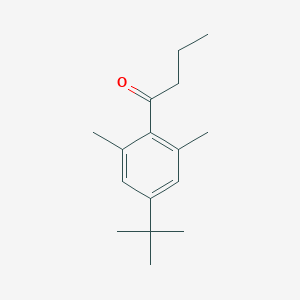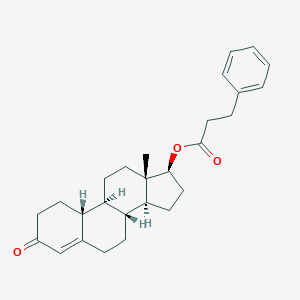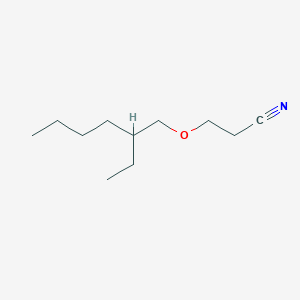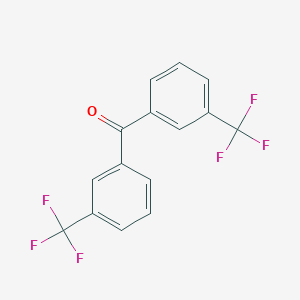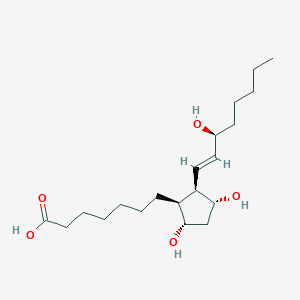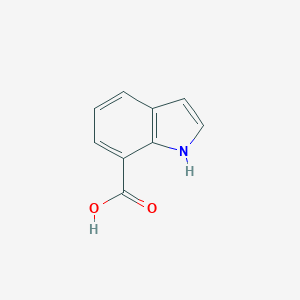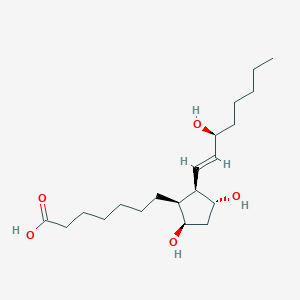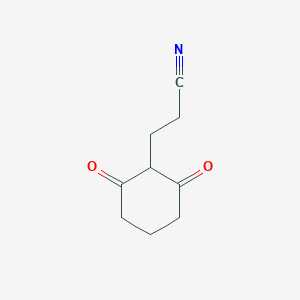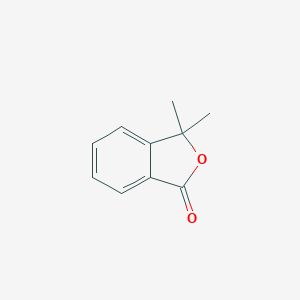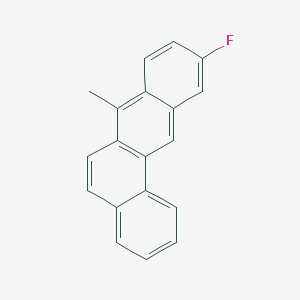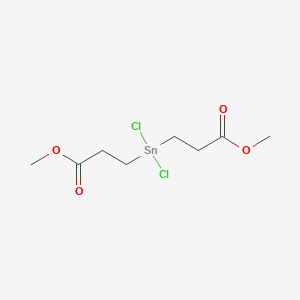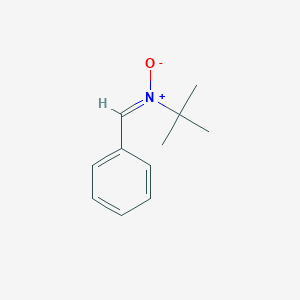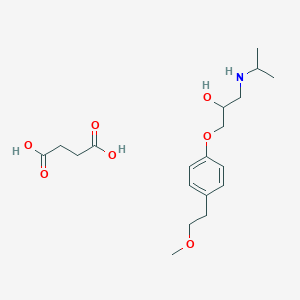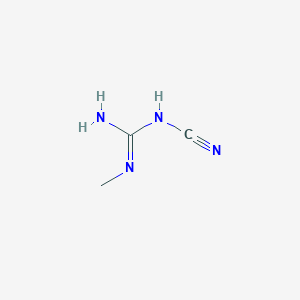
(3-Chloro-2-phenylpropyl)(triethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2-phenylpropyl)(triethoxy)silane, also known as CPPES, is an organosilicon compound that has gained significant attention in the field of material science and chemistry. CPPES is a versatile compound that can be used for various applications due to its unique properties.
Wirkmechanismus
(3-Chloro-2-phenylpropyl)(triethoxy)silane is a bifunctional compound that contains both a silane and a chloroalkyl group. The silane group can react with various inorganic surfaces, such as silica, alumina, and glass, to form a covalent bond. The chloroalkyl group can react with various organic compounds, such as polymers and resins, to form a covalent bond. The covalent bond formed between (3-Chloro-2-phenylpropyl)(triethoxy)silane and the surface or organic compound enhances the adhesion and compatibility between the two materials.
Biochemische Und Physiologische Effekte
(3-Chloro-2-phenylpropyl)(triethoxy)silane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. (3-Chloro-2-phenylpropyl)(triethoxy)silane is also biodegradable and does not accumulate in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Chloro-2-phenylpropyl)(triethoxy)silane is a versatile compound that can be easily synthesized and used for various applications. It has excellent adhesion properties and can improve the compatibility between different materials. However, (3-Chloro-2-phenylpropyl)(triethoxy)silane is sensitive to moisture and requires careful handling to prevent hydrolysis. Furthermore, the reaction between (3-Chloro-2-phenylpropyl)(triethoxy)silane and the surface or organic compound may require specific conditions, such as temperature and pressure, to achieve optimal results.
Zukünftige Richtungen
(3-Chloro-2-phenylpropyl)(triethoxy)silane has significant potential for various applications in the fields of material science and chemistry. Some future directions for research include:
1. Investigation of the use of (3-Chloro-2-phenylpropyl)(triethoxy)silane as a surface modifier for various substrates, such as metals, ceramics, and plastics.
2. Development of functionalized nanoparticles using (3-Chloro-2-phenylpropyl)(triethoxy)silane for drug delivery and imaging applications.
3. Study of the effect of (3-Chloro-2-phenylpropyl)(triethoxy)silane on the mechanical properties of polymers and composites.
4. Investigation of the use of (3-Chloro-2-phenylpropyl)(triethoxy)silane in the synthesis of functionalized silica nanoparticles for catalytic applications.
5. Development of new synthesis methods for (3-Chloro-2-phenylpropyl)(triethoxy)silane to improve its efficiency and reduce its environmental impact.
Conclusion:
(3-Chloro-2-phenylpropyl)(triethoxy)silane is a versatile compound that has gained significant attention in the field of material science and chemistry. It has excellent adhesion properties and can improve the compatibility between different materials. (3-Chloro-2-phenylpropyl)(triethoxy)silane has been extensively studied for its potential applications in various fields of science, including organic-inorganic hybrid materials, surface modification, and drug delivery. Future research on (3-Chloro-2-phenylpropyl)(triethoxy)silane may lead to the development of new materials and technologies that can benefit various industries.
Synthesemethoden
(3-Chloro-2-phenylpropyl)(triethoxy)silane can be synthesized through the reaction of (3-chloro-2-phenylpropyl) chloride with triethoxysilane in the presence of a catalyst. The reaction occurs at room temperature and yields (3-Chloro-2-phenylpropyl)(triethoxy)silane as a colorless liquid. The synthesis of (3-Chloro-2-phenylpropyl)(triethoxy)silane is relatively simple and can be easily scaled up for industrial applications.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2-phenylpropyl)(triethoxy)silane has been extensively studied for its potential applications in various fields of science. It has been used as a coupling agent in the synthesis of organic-inorganic hybrid materials, such as silica-filled rubber composites and polymer nanocomposites. (3-Chloro-2-phenylpropyl)(triethoxy)silane has also been used as a surface modifier to improve the adhesion of coatings and paints to various substrates. Furthermore, (3-Chloro-2-phenylpropyl)(triethoxy)silane has been studied for its potential use in the synthesis of functionalized nanoparticles for drug delivery and imaging applications.
Eigenschaften
CAS-Nummer |
10088-50-3 |
|---|---|
Produktname |
(3-Chloro-2-phenylpropyl)(triethoxy)silane |
Molekularformel |
C15H25ClO3Si |
Molekulargewicht |
316.89 g/mol |
IUPAC-Name |
(3-chloro-2-phenylpropyl)-triethoxysilane |
InChI |
InChI=1S/C15H25ClO3Si/c1-4-17-20(18-5-2,19-6-3)13-15(12-16)14-10-8-7-9-11-14/h7-11,15H,4-6,12-13H2,1-3H3 |
InChI-Schlüssel |
MHLMHKUWJQHGKG-UHFFFAOYSA-N |
SMILES |
CCO[Si](CC(CCl)C1=CC=CC=C1)(OCC)OCC |
Kanonische SMILES |
CCO[Si](CC(CCl)C1=CC=CC=C1)(OCC)OCC |
Andere CAS-Nummern |
10088-50-3 |
Synonyme |
[2-[(chloromethyl)phenyl]ethyl]triethoxysilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



